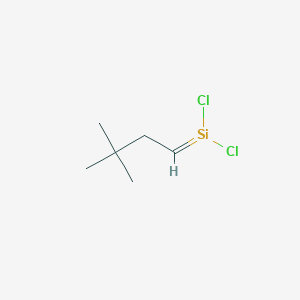
Dichloro(3,3-dimethylbutylidene)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(3,3-dimethylbutylidene)silane is an organosilicon compound with the molecular formula C6H12Cl2Si It is a silane derivative where the silicon atom is bonded to two chlorine atoms and a 3,3-dimethylbutylidene group
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(3,3-dimethylbutylidene)silane can be synthesized through the reaction of 3,3-dimethylbutylidene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:
3,3-dimethylbutylidene chloride+silicon tetrachloride→this compound+hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Dichloro(3,3-dimethylbutylidene)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst to speed up the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes or aminosilanes.
Hydrolysis: Products include silanols and hydrochloric acid.
Oxidation: Products include silanols or siloxanes.
科学研究应用
Dichloro(3,3-dimethylbutylidene)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and coatings.
相似化合物的比较
Similar Compounds
Dichlorodimethylsilane: Similar structure but with two methyl groups instead of the 3,3-dimethylbutylidene group.
Dichlorodiethylsilane: Similar structure but with two ethyl groups instead of the 3,3-dimethylbutylidene group.
Uniqueness
Dichloro(3,3-dimethylbutylidene)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts different chemical properties and reactivity compared to other dichlorosilanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
| 118878-79-8 | |
分子式 |
C6H12Cl2Si |
分子量 |
183.15 g/mol |
IUPAC 名称 |
dichloro(3,3-dimethylbutylidene)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-6(2,3)4-5-9(7)8/h5H,4H2,1-3H3 |
InChI 键 |
UOPSRIAAEYHOAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC=[Si](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


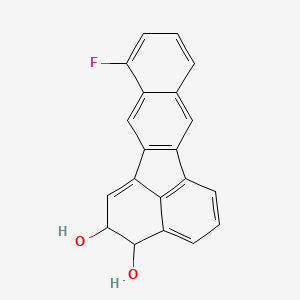
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

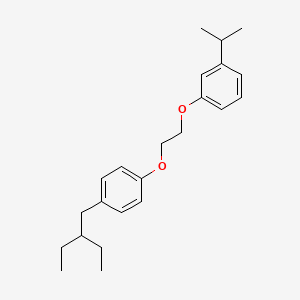
![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
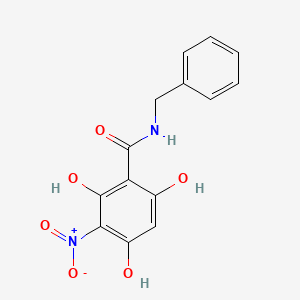

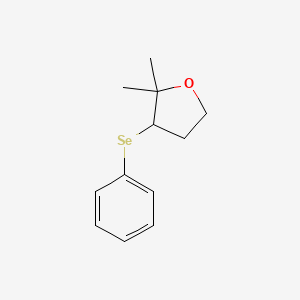
phenylsilane](/img/structure/B14286485.png)
